2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone
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Overview
Description
“2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 725743-40-8 . It has a molecular weight of 251.48 . The IUPAC name for this compound is 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one .
Synthesis Analysis
The synthesis of similar compounds involves the use of chloro-2-fluorobenzoic acid as a raw material, which is converted into the desired product by a bromination reaction under the effect of nitric acid and Silver Nitrate .Molecular Structure Analysis
The InChI code for “2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” is 1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” is stored at refrigerated temperatures .Scientific Research Applications
Organic Synthesis Intermediate
2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone: serves as a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing more complex molecules. It can undergo various chemical reactions, including coupling reactions, substitutions, and eliminations, to yield a wide range of organic compounds .
Pharmaceutical Research
This compound is utilized in the synthesis of pharmaceuticals, particularly in the development of new therapeutic agents. Its structure is a key component in the formation of compounds with potential antimicrobial properties, as seen in the synthesis of imidazole-containing compounds .
Material Science
In material science, 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone can be used to synthesize molecular receptors and other small molecules that form the basis of advanced materials. These materials may have applications in creating sensors, organic electronics, and photonics .
Molecular Imprinting
The compound’s ability to form stable complexes with other molecules makes it suitable for molecular imprinting techniques. This application is crucial in creating highly selective and sensitive sensors for detecting specific substances or ions .
Bioconjugation
Due to the presence of reactive bromine, 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone can be used in bioconjugation to attach biomolecules to various surfaces or to each other. This is particularly useful in the field of diagnostics and targeted drug delivery systems .
Agrochemical Research
The halogen atoms present in the compound provide points of reactivity that can be exploited in the design of new agrochemicals. Researchers can modify the compound to create pesticides and herbicides with improved efficacy and reduced environmental impact .
Future Directions
The future directions for “2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” and similar compounds are promising. For instance, the s-trans preference of the 2′-fluoro-substituted acetophenone derivatives may be utilized in drug design . This opens up new possibilities for the development of novel therapeutic agents.
properties
IUPAC Name |
2-bromo-1-(5-chloro-2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHKWCFGQAYBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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